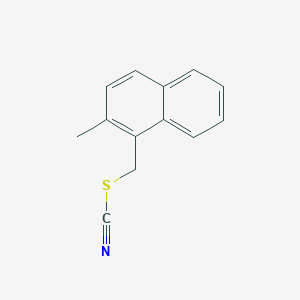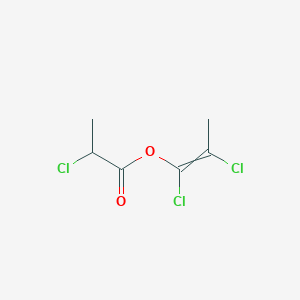
1,2-Dichloroprop-1-en-1-yl 2-chloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloroprop-1-en-1-yl 2-chloropropanoate: is an organic compound that belongs to the class of organochlorides It is characterized by the presence of chlorine atoms attached to a propene backbone and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dichloroprop-1-en-1-yl 2-chloropropanoate typically involves the chlorination of propene derivatives followed by esterification. One common method includes the reaction of 1,2-dichloropropene with 2-chloropropanoic acid under acidic conditions to form the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of chlorinating agents such as chlorine gas or thionyl chloride in the presence of catalysts to achieve high yields. The reaction conditions are carefully controlled to ensure the selective formation of the ester without unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloroprop-1-en-1-yl 2-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of less chlorinated or dechlorinated products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of epoxides or carboxylic acids.
Reduction: Formation of alkanes or partially dechlorinated compounds.
Scientific Research Applications
1,2-Dichloroprop-1-en-1-yl 2-chloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Dichloroprop-1-en-1-yl 2-chloropropanoate involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and ester group play a crucial role in its reactivity and binding affinity. The compound can undergo hydrolysis to release active intermediates that interact with biological pathways, leading to various effects.
Comparison with Similar Compounds
1,2-Dichloropropane: Similar in structure but lacks the ester group.
2-Chloropropanoic Acid: Contains the same ester group but lacks the dichloropropene moiety.
1,1-Dichloro-2-propanone: Shares the dichloropropane backbone but has a ketone group instead of an ester.
Properties
CAS No. |
20757-07-7 |
|---|---|
Molecular Formula |
C6H7Cl3O2 |
Molecular Weight |
217.5 g/mol |
IUPAC Name |
1,2-dichloroprop-1-enyl 2-chloropropanoate |
InChI |
InChI=1S/C6H7Cl3O2/c1-3(7)5(9)11-6(10)4(2)8/h4H,1-2H3 |
InChI Key |
ZOUMPRFODBDAQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(=C(C)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


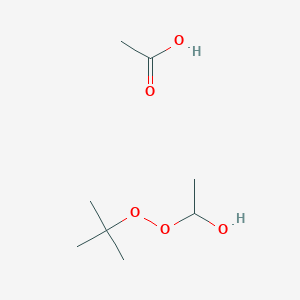

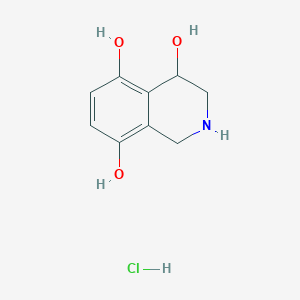
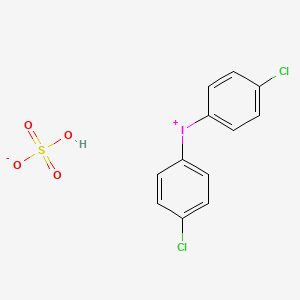
![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)


![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)
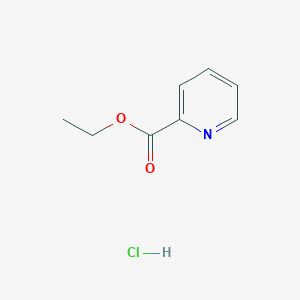

![4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B14702340.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine](/img/structure/B14702345.png)
